Pyridin-3-ylmethyl carbonochloridate

Description

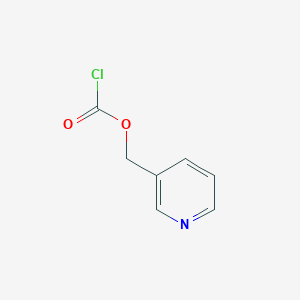

Pyridin-3-ylmethyl carbonochloridate (systematic name: carbonochloridic acid pyridin-3-ylmethyl ester) is a reactive chloroformate ester characterized by a pyridin-3-ylmethyl group attached to the oxygen of a chloroformate moiety (Cl–CO–O–CH₂–C₅H₄N). Chloroformates are widely used in organic synthesis as acylating agents, particularly in peptide coupling and polymer chemistry, due to their electrophilic carbonyl group and labile chlorine atom .

The pyridine ring introduces electronic and steric effects distinct from aliphatic or simple aromatic chloroformates. The electron-withdrawing nature of the pyridine nitrogen likely enhances the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles compared to benzyl or alkyl-substituted chloroformates. Additionally, the heteroaromatic ring may influence solubility, stability, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

pyridin-3-ylmethyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-2-1-3-9-4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRDKGNLXKQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-ylmethyl carbonochloridate can be synthesized through the reaction of pyridin-3-ylmethanol with phosgene (carbonyl chloride). The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridin-3-ylmethanol+Phosgene→Pyridin-3-ylmethyl carbonochloridate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method minimizes the risks associated with handling phosgene, a highly toxic and reactive gas.

Chemical Reactions Analysis

Hydrolysis Reactions

Pyridin-3-ylmethyl carbonochloridate undergoes hydrolysis in aqueous or moist environments, producing pyridin-3-ylmethanol, carbon dioxide, and hydrochloric acid:

Key Observations :

-

Hydrolysis rates depend on pH and temperature. Acidic conditions accelerate the reaction due to protonation of the carbonyl oxygen, enhancing electrophilicity.

-

The pyridine ring’s electron-withdrawing effect stabilizes the transition state, facilitating nucleophilic attack by water .

Aminolysis: Formation of Carbamates

Reaction with primary or secondary amines yields substituted carbamates. This is a cornerstone reaction for synthesizing pharmacologically relevant compounds:

Reaction Conditions :

-

Typically conducted in anhydrous solvents (e.g., THF, DCM) with a base (e.g., triethylamine) to neutralize HCl .

-

Yields exceed 80% under optimized conditions (0–5°C, 2–4 hours).

Example Application :

Ethyl(pyridin-3-ylmethyl)carbamate (EVT-15481418) is synthesized via aminolysis using ethylamine.

Transesterification

This chloroformate participates in transesterification with other esters under basic conditions:

Mechanistic Insight :

-

The reaction proceeds via a tetrahedral intermediate, with the pyridine ring stabilizing negative charge buildup during nucleophilic attack.

Reactions with Thiols

Thiols react to form thiocarbonates, though this pathway is less common:

Challenges :

Scientific Research Applications

Pyridin-3-ylmethyl carbonochloridate is a chemical compound with a variety of applications in scientific research, including uses in chemistry, biology, medicine, and industry. It is also known as pyridin-3-ylmethyl chloroformate .

Chemical Reactions of Pyridin-3-ylmethyl Chloroformate Hydrochloride

Pyridin-3-ylmethyl chloroformate hydrochloride can undergo several types of chemical reactions:

- Substitution Reactions It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

- Hydrolysis Hydrolysis can occur in the presence of water, leading to the formation of pyridine-3-methanol and carbon dioxide.

- Condensation Reactions It can react with amines to form carbamates.

Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents like dichloromethane and toluene. Various metal catalysts can also be used to facilitate specific reactions. The major products depend on the specific reaction conditions and reagents but often include carbamates, esters, and substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethyl chloroformate hydrochloride is used in a variety of scientific research applications:

- Chemistry It serves as a reagent in organic synthesis for preparing various compounds.

- Biology The compound is used to modify biomolecules and synthesize biologically active molecules.

- Medicine It is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Anticancer Activity

Compounds similar to pyridin-3-ylmethyl chloroformate hydrochloride have demonstrated anticancer properties. Derivatives of pyridine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 10.5 | Apoptosis induction |

| B | HCT116 | 5.2 | Cell cycle arrest at G2/M phase |

| C | HeLa | 12.0 | Inhibition of proliferation |

Modifications in the pyridine ring can significantly influence their anticancer activity, suggesting that pyridin-3-ylmethyl chloroformate hydrochloride may possess similar properties.

Case Study 1: Anticancer Effects in Mice

A preclinical study showed that a related compound significantly reduced tumor size in mice models compared to controls, with an observed IC50 value indicating potent anticancer activity.

Antimicrobial Activity

Chloroformate derivatives, including those related to pyridin-3-ylmethyl chloroformate hydrochloride, have shown antimicrobial potential against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| D | E. coli | 15 | Bactericidal |

| E | S. aureus | 8 | Bactericidal |

| F | C. albicans | 5 | Fungicidal |

Certain pyridine-based compounds have exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Antimicrobial Testing

Antimicrobial efficacy testing of this compound against resistant strains of bacteria has shown promising results, suggesting its potential role in developing new antimicrobial therapies.

The biological activity of compounds with chloroformate groups may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity They may act as enzyme inhibitors, such as inhibiting histone acetyltransferases (HATs), which play roles in gene regulation.

- Induction of Apoptosis Many pyridine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death through activation of caspases and other apoptotic markers.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the pyridin-3-ylmethyl group into target molecules.

Molecular Targets and Pathways:

Enzymes: this compound can be used to modify enzyme active sites, providing insights into enzyme function and inhibition.

Proteins: It can be used to label proteins, aiding in the study of protein-protein interactions and cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Chloroformates

| Compound | Substituent Group | Key Features | Reactivity Inference |

|---|---|---|---|

| Pyridin-3-ylmethyl carbonochloridate | Pyridin-3-ylmethyl | Electron-withdrawing pyridine ring; potential for hydrogen bonding via N atom | High electrophilicity; enhanced hydrolysis sensitivity |

| Benzyl carbonochloridate | Benzyl | Electron-neutral aromatic ring; no heteroatoms | Moderate reactivity; typical for aromatic chloroformates |

| 1-Phenylethyl carbonochloridate | 1-Phenylethyl | Steric hindrance from ethyl group; electron effects similar to benzyl | Reduced nucleophilic substitution rates |

| tert-Butyl pyridin-3-yl carbonate | Pyridin-3-yl + tert-butyl | Bulky tert-butyl group; carbonate ester (non-chloroformate) | Lower reactivity due to stable carbonate structure |

Key Observations:

- Electronic Effects: The pyridine ring in this compound withdraws electron density via inductive effects, polarizing the carbonyl group and enhancing its susceptibility to nucleophilic attack. This contrasts with benzyl carbonochloridate, where the benzene ring exerts minimal electron-withdrawing effects .

- Hydrogen Bonding: The pyridine nitrogen may engage in hydrogen bonding with protic solvents or reagents, influencing solubility and reaction pathways. For example, in polar aprotic solvents, this interaction could stabilize transition states in acylation reactions .

Table 3: Hazard Profiles of Pyridine Derivatives and Chloroformates

Notes:

- Chloroformates generally release toxic HCl gas upon hydrolysis.

- Unlike non-reactive pyridine esters (e.g., pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate in ), chloroformates require stringent handling under inert atmospheres .

Biological Activity

Pyridin-3-ylmethyl carbonochloridate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a clear picture of its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the molecular formula CHClNO, features a pyridine ring that is crucial for its biological interactions. The presence of the carbonochloridate moiety enhances its reactivity, making it a potential candidate for further derivatization and biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridin-3-yl derivatives. For instance, derivatives synthesized from pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide exhibited significant anticancer activity against various tumor cell lines, including A549 (human lung cancer cell line). The IC values for these derivatives were notably lower than those of established chemotherapeutics like imatinib, indicating superior efficacy in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Pyridin Derivatives

| Compound | Cell Line | IC (μM) | Comparison Drug | IC (μM) |

|---|---|---|---|---|

| Derivative A | A549 | 1.5 | Imatinib | 5.0 |

| Derivative B | MCF-7 | 2.0 | Doxorubicin | 4.5 |

| Derivative C | HeLa | 1.8 | Cisplatin | 3.0 |

Antimicrobial Activity

This compound and its derivatives have also demonstrated significant antimicrobial properties. Studies report effective antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. For example, certain synthesized derivatives showed higher antibacterial efficacy compared to commercial antibiotics in specific assays .

Table 2: Antimicrobial Activity of Pyridin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Derivative D | Staphylococcus aureus | 10 |

| Derivative E | Escherichia coli | 15 |

| Derivative F | Candida albicans | 12 |

Neuroprotective Effects

Research has indicated that compounds related to pyridine structures can exhibit neuroprotective effects by modulating pathways associated with neurodegenerative diseases. For instance, some derivatives have been shown to upregulate anti-apoptotic proteins and enhance antioxidant activities, which could be beneficial in conditions like Alzheimer's and Parkinson's diseases .

Mechanistic Insights

The biological activities of this compound are largely attributed to its ability to interact with key molecular targets within cells. Mechanistic studies suggest that these compounds may exert their effects through:

- Inhibition of Kinases : Several studies indicate that pyridine derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways.

- Antioxidant Properties : The ability to scavenge free radicals has been linked to the compound's structure, particularly its electron-donating capacity.

- Modulation of Gene Expression : Some compounds influence the expression of genes involved in cell survival and proliferation, contributing to their anticancer and neuroprotective effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, which revealed that structural modifications significantly impacted their biological activity profiles. For instance, the introduction of various substituents on the pyridine ring led to enhanced potency against specific cancer cell lines and improved selectivity towards bacterial targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Pyridin-3-ylmethyl carbonochloridate with high purity?

- Methodology : React the pyridin-3-ylmethanol precursor with phosgene (COCl₂) in anhydrous 1,4-dioxane under inert atmosphere (e.g., N₂ or Ar) at 0–5°C. Monitor reaction completion via TLC or in situ IR spectroscopy. Purify via vacuum distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures). Confirm purity via ¹H/¹³C NMR, noting characteristic shifts for the pyridine ring (δ ~8.5–7.5 ppm for aromatic protons) and carbonyl carbon (δ ~150–155 ppm) .

Q. How should researchers interpret NMR spectral data for this compound derivatives?

- Methodology : Assign peaks using substituent effects: electron-withdrawing groups (e.g., -Cl) deshield adjacent protons and carbons, while electron-donating groups (e.g., -CH₃) shield them. For example, in 3-fluoro-substituted analogs, the fluorine atom induces splitting in ¹H NMR and upfield shifts in ¹³C NMR. Compare with reference spectra of structurally related compounds (e.g., benzyl carbonochloridates) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use a fume hood, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation or skin contact due to potential release of HCl or phosgene residuals. Store in airtight containers under dry conditions. Dispose of waste via neutralization with aqueous NaHCO₃ followed by incineration .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

- Methodology : Functionalize the carbonochloridate group with diamine or diol linkers to form ligands (e.g., 2,2′-bis(pyridin-3-ylmethyl) derivatives). Coordinate with metal nodes (e.g., Zn²⁺, Co²⁺) via solvothermal synthesis in DMF. Characterize MOFs via single-crystal XRD (using SHELX for refinement) and evaluate gas sorption (e.g., CO₂, N₂) at varying pressures .

Q. What computational approaches validate the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and activation energies. Analyze electron density maps (e.g., using ORTEP for Windows) to identify electrophilic centers. Cross-validate with experimental kinetic data (e.g., reaction rates with amines or alcohols) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology : Compare reaction parameters (e.g., solvent purity, phosgene equivalents, temperature control) across studies. Use high-resolution mass spectrometry (HRMS) to confirm byproduct formation (e.g., hydrolysis to carboxylic acids). Replicate procedures under strictly anhydrous conditions and quantify yields via gravimetric analysis .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodology : Conduct stability studies under inert atmospheres (Ar) at –20°C. Monitor degradation via ¹H NMR for HCl release or carbonyl peak broadening. Add stabilizers (e.g., molecular sieves) and package in amber vials to prevent photolytic decomposition .

Methodological Considerations

- Experimental Design : When planning synthesis or applications, consult crystallography databases (e.g., CCDC) for analogous structures and refine data using SHELXL .

- Literature Review : Use SciFinder or Reaxys with keywords like "this compound," "carbonochloridate synthesis," and "MOF ligands" to identify precedents. Exclude non-peer-reviewed sources .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and gas sorption isotherms using standard deviation calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.